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Compound of Interest

Compound Name:
6-bromo-1,2-benzoxazole-3-

carbaldehyde

CAS No.: 1824292-23-0

Cat. No.: B6229734

Get Quote

Executive Summary & Structural Definition
Critical Nomenclature Note: The term "Benzoxazole-3-carbaldehyde" is frequently used in

chemical catalogs but often refers to 1,2-Benzisoxazole-3-carbaldehyde (CAS: 84395-93-7). In

the standard 1,3-benzoxazole system, position 3 is occupied by nitrogen, making a "3-

carbaldehyde" chemically impossible without modifying the ring system (e.g., to an N-formyl

cation). This guide focuses on the purity assay for 1,2-Benzisoxazole-3-carbaldehyde, a key

intermediate in the synthesis of antipsychotic and anticonvulsant agents (e.g., Zonisamide

derivatives).

Compound Profile:

IUPAC Name: 1,2-benzoxazole-3-carbaldehyde[1][2]

CAS Number: 84395-93-7[2]

Molecular Formula: C₈H₅NO₂
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Key Impurities: 3-methyl-1,2-benzisoxazole (starting material), Salicylaldehyde (hydrolysis

degradant), Salicylaldoxime (synthetic precursor).

Comparative Method Analysis
The following table contrasts the two primary methodologies for assessing the purity of

Benzoxazole-3-carbaldehyde. Method A is the recommended Quality Control (QC) standard

due to its robustness and cost-efficiency. Method B is a Stability-Indicating method suitable for

impurity profiling.

Table 1: Method Performance Matrix
Feature

Method A: Standard QC

(UV)

Method B: High-Res Impurity

Profiling (LC-MS)

Primary Utility
Routine batch release, %

Purity

Degradant identification, trace

impurity analysis

Stationary Phase C18 (L1), 5 µm, 4.6 x 250 mm
C18 (L1) or Phenyl-Hexyl, 1.7-

3 µm (UHPLC)

Mobile Phase ACN / Water + 0.1% H₃PO₄
ACN / Water + 0.1% Formic

Acid

Detection UV @ 254 nm
UV @ 254 nm + ESI-MS

(Positive Mode)

Run Time 15 - 20 minutes 8 - 12 minutes

Linearity Range 10 - 150 µg/mL 0.1 - 50 µg/mL

Limit of Detection ~0.5 µg/mL ~0.01 µg/mL

Detailed Experimental Protocols
Method A: Robust RP-HPLC with UV Detection
(Recommended)
This method utilizes a phosphate buffer to suppress the ionization of potential phenolic

impurities (like salicylaldehyde), ensuring sharp peak shapes and consistent retention times.
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1. Reagents & Materials
Solvent A: HPLC Grade Water + 0.1% Orthophosphoric Acid (H₃PO₄).

Solvent B: HPLC Grade Acetonitrile (ACN).

Diluent: ACN:Water (50:50 v/v).

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent USP L1

column.

2. Instrument Parameters
Flow Rate: 1.0 mL/min[3]

Column Temp: 30°C

Injection Volume: 10 µL

Detection: UV at 254 nm (primary) and 280 nm (secondary confirmation).

3. Gradient Program

Time (min)
% Solvent A (Aq.
Acid)

% Solvent B (ACN) Elution Type

0.0 90 10 Equilibration

2.0 90 10 Isocratic Hold

12.0 20 80 Linear Gradient

15.0 20 80 Wash

15.1 90 10 Re-equilibration

20.0 90 10 End

4. Sample Preparation
Stock Solution: Weigh 10.0 mg of Benzoxazole-3-carbaldehyde into a 10 mL volumetric

flask. Dissolve in 5 mL ACN, sonicate for 5 mins, and dilute to volume with water (Conc:
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1000 µg/mL).

Working Standard: Dilute 1.0 mL of Stock to 10 mL with Diluent (Conc: 100 µg/mL).

Filtration: Filter through a 0.45 µm PTFE syringe filter prior to injection.

Method B: LC-MS Compatible (Stability Indicating)
Use this method when unknown peaks appear in Method A or when analyzing degraded

samples. The use of Formic Acid makes the mobile phase volatile and compatible with Mass

Spectrometry.

Mobile Phase: Water + 0.1% Formic Acid (A) / Acetonitrile + 0.1% Formic Acid (B).

Gradient: Steeper slope (5% B to 95% B over 10 mins).

MS Settings: ESI Positive mode. Scan range 100–500 m/z.

Target Ion: [M+H]⁺ = 148.13 m/z.

Impurity Ions: 3-methyl-1,2-benzisoxazole ([M+H]⁺ = 134.15 m/z).

Scientific Rational & Causality (E-E-A-T)
Why Acidic Mobile Phase?
Benzoxazole derivatives can undergo ring-opening hydrolysis to form salicylaldehyde

derivatives, which are phenolic (weak acids). Without pH control, these impurities may streak or

tail, co-eluting with the main peak. Maintaining pH < 3.0 (using H₃PO₄ or Formic Acid) keeps

phenolic hydroxyls protonated (neutral), increasing their retention on the C18 column and

ensuring separation from the more polar aldehyde target.

Why Gradient Elution?
Synthetic routes often involve 3-methyl-1,2-benzisoxazole as a precursor. This methyl

derivative is significantly less polar than the aldehyde product. An isocratic method optimized

for the aldehyde would result in excessively long retention times for the methyl impurity. The

gradient ensures the aldehyde elutes early (sharp peak) while the organic ramp actively elutes

the hydrophobic precursors within a reasonable runtime.
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Workflow Visualization
The following diagram outlines the decision matrix for selecting the appropriate assay method

and the subsequent data processing workflow.
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Figure 1: Decision tree for selecting between Standard QC (Method A) and Impurity Profiling

(Method B).

System Suitability & Validation Criteria
To ensure Trustworthiness of the data, the following System Suitability Test (SST) criteria must

be met before analyzing samples.

Parameter Acceptance Limit Rationale

Retention Time (RT) %RSD ≤ 2.0% (n=6)
Confirms pump stability and

gradient reproducibility.

Peak Area %RSD ≤ 2.0% (n=6) Confirms injector precision.

Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Ensures no secondary

interactions (silanol activity).

Theoretical Plates (N) > 5,000
Ensures sufficient column

efficiency for separation.

Resolution (Rs) > 2.0

Between the main peak and

nearest impurity (e.g.,

Salicylaldehyde).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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